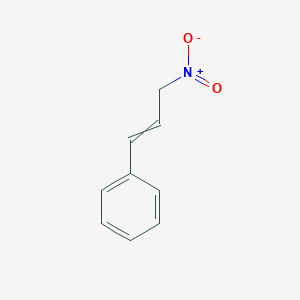

(3-Nitroprop-1-en-1-yl)benzene

Description

Contextualization within Conjugated Nitroalkene Chemistry

Conjugated nitroalkenes, including β-nitrostyrene, are a class of organic compounds characterized by a nitro group conjugated with a carbon-carbon double bond. This arrangement results in a highly polarized molecule, with the strong electron-withdrawing nature of the nitro group significantly influencing the electron density of the double bond. rsc.orgmdpi.com This electronic feature is the cornerstone of their chemical behavior, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. sci-rad.comrsc.org

The reactivity of conjugated nitroalkenes makes them valuable intermediates in a wide array of organic transformations. sci-rad.combibliotekanauki.plicm.edu.pl They readily participate in reactions such as:

Michael Additions: Their high electrophilicity makes them excellent Michael acceptors for a variety of nucleophiles. mdpi.comchemrxiv.orgbeilstein-journals.org

Cycloaddition Reactions: They act as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, providing pathways to complex cyclic systems. mdpi.comsci-rad.combeilstein-journals.org

Reduction Reactions: The nitro group can be reduced to an amine, and the double bond can be saturated, leading to the synthesis of valuable compounds like phenethylamines. beilstein-journals.org

Significance as a Versatile Electrophilic Synthon

The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. (3-Nitroprop-1-en-1-yl)benzene is a prime example of a versatile electrophilic synthon. mdpi.com Its pronounced electrophilic character at the β-carbon allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control. rsc.orguni-muenchen.de

This reactivity has been harnessed in the synthesis of a diverse range of organic molecules, including pharmaceuticals and natural products. ontosight.aimdpi.com For instance, the products of Michael additions to β-nitrostyrene serve as precursors for γ-aminobutyric acid (GABA) derivatives, which have significant pharmacological activity. mdpi.comchemrxiv.org Furthermore, its participation in asymmetric reactions, often facilitated by chiral catalysts, allows for the stereoselective synthesis of complex molecules. thieme-connect.comoup.comresearchgate.net

The synthetic utility of β-nitrostyrene is further expanded by the chemical versatility of the nitro group itself. The nitro group can be transformed into a variety of other functional groups, including amines, ketones, and oximes, adding another layer of synthetic flexibility. mdpi.comwikipedia.org

Historical Evolution of Research Perspectives on Nitroalkenes

The study of nitro compounds has a rich history, initially driven by their use in explosives and dyes. scispace.com The Henry reaction, discovered in 1895 by Louis Henry, which involves the reaction of a nitroalkane with an aldehyde or ketone, laid the groundwork for the synthesis of β-nitro alcohols, key precursors to nitroalkenes. wikipedia.orgwikipedia.org This reaction is also referred to as a nitroaldol reaction. wikipedia.org

In the mid-20th century, research focus shifted towards the synthesis of new compounds with potential applications as explosives and propellants. scispace.com However, in more recent decades, there has been a significant renaissance in nitroalkene chemistry, with the emphasis moving towards their application as versatile intermediates in organic synthesis. sci-rad.comscispace.com

The development of new synthetic methodologies, particularly in the realm of asymmetric catalysis, has unlocked the full potential of nitroalkenes like β-nitrostyrene. thieme-connect.comworktribe.comwikipedia.org Modern research continues to explore novel reactions and applications of these powerful synthetic tools, solidifying their importance in the construction of complex molecular architectures. sioc-journal.cnacs.orgillinois.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

62753-09-7 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

3-nitroprop-1-enylbenzene |

InChI |

InChI=1S/C9H9NO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |

InChI Key |

OLIJZIJVURIOSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitroprop 1 En 1 Yl Benzene and Its Derivatives

Direct Synthesis Approaches to Aryl-Substituted Nitroalkenes

Direct synthetic routes to aryl-substituted nitroalkenes are favored for their efficiency and atom economy. These methods often involve the construction of the carbon-carbon double bond and the introduction of the nitro group in a concerted or sequential manner from readily available starting materials.

Condensation Reactions of Aromatic Aldehydes with Nitroalkanes

The condensation of aromatic aldehydes with nitroalkanes is a classic and widely utilized method for the synthesis of β-nitrostyrenes and their derivatives. mdma.chwikipedia.org This transformation is most notably achieved through the Henry (or nitroaldol) reaction and Knoevenagel-type condensations. wikipedia.orgwikipedia.org

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The initial product is a β-nitro alcohol, which can then be dehydrated to afford the corresponding nitroalkene. wikipedia.org A variety of bases can be employed, including alkali metal hydroxides, carbonates, and amines. mdma.chwikipedia.org For instance, (3-Nitroprop-1-en-1-yl)benzene, also known as 1-phenyl-2-nitropropene, is synthesized by the reaction of benzaldehyde (B42025) and nitroethane in the presence of a basic catalyst like n-butylamine. wikipedia.org The reaction proceeds through the deprotonation of nitroethane to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. wikipedia.org The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the final nitroalkene product. wikipedia.org

Knoevenagel-type condensations are also employed for the synthesis of nitroalkenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a nitroalkane, in the presence of a basic catalyst, often an amine. wikipedia.orgsigmaaldrich.com The reaction typically proceeds to the α,β-unsaturated product directly. sigmaaldrich.com A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with concomitant decarboxylation. wikipedia.org

Table 1: Examples of Condensation Reactions for Nitroalkene Synthesis

| Aromatic Aldehyde | Nitroalkane | Catalyst/Conditions | Product | Reference |

| Benzaldehyde | Nitroethane | n-Butylamine | This compound | wikipedia.org |

| 2-Nitrobenzaldehyde | Nitroethane | Butylamine, Acetic Acid | (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | researchgate.net |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Enone charge transfer complex | wikipedia.org |

Elimination Reactions from Saturated Nitro Compounds

Elimination reactions provide a powerful tool for the synthesis of nitroalkenes from saturated precursors. These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms to form a double bond. A common strategy involves the dehydration of β-nitro alcohols, which are often prepared via the Henry reaction as discussed previously. wikipedia.org

Another approach is the elimination of other leaving groups from functionalized nitroalkanes. For example, 1-bromo-1-nitroalkan-2-ols can undergo a samarium-promoted β-elimination to yield (E)-nitroalkenes with high stereoselectivity. organic-chemistry.org Similarly, the elimination of carboxylic acids from nitro-alkyl carboxylates, sometimes in the presence of an inorganic base, can produce nitroalkenes. sci-rad.com High-temperature, non-catalyzed HX extrusion from halo-nitroalkanes represents another, albeit less common, route. sci-rad.com

Olefination Strategies

While direct Wittig-type reactions are not the primary method for synthesizing nitroalkenes, related olefination strategies can be employed for the synthesis of similar structures. For instance, the Horner-Wadsworth-Emmons (HWE) reaction can be used to form α,β-unsaturated esters from ketones, which can then be nitrated in a subsequent step to yield tetrasubstituted nitroalkenes. nih.gov The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes and proceeds under mild conditions with a broad substrate scope. mdpi.com

Indirect Synthesis Pathways from Precursors

Indirect methods for the synthesis of aryl-substituted nitroalkenes often involve the modification of a pre-existing alkene or the transformation of other functional groups into the desired nitroalkene moiety. One such approach is the direct nitration of alkenes. wikipedia.org This can be achieved using various nitrating agents, including nitric oxide with an aluminum oxide catalyst, or Clayfen (Iron(III) nitrate (B79036) supported on Montmorillonite clay). wikipedia.org Another indirect route involves the ipso-nitration of vinylboronic acids. researchgate.net

Catalytic Strategies in Synthesis

The development of catalytic methods has significantly advanced the synthesis of nitroalkenes, offering improved efficiency, selectivity, and milder reaction conditions. Both organocatalysis and metal-based catalysis have been successfully applied in this area.

Organocatalysis in Nitroalkene Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, including the formation of nitroalkenes and their subsequent reactions. mdpi.com Small organic molecules can effectively catalyze these transformations with high stereoselectivity. mdpi.com For example, chiral primary amine-thiourea catalysts have been shown to be highly effective in the Michael addition of nitroalkanes to α,β-unsaturated ketones, a reaction that proceeds via a nitroalkene-like intermediate. organic-chemistry.org Similarly, bifunctional Cinchona alkaloid catalysts have been utilized for the enantioselective addition of various nucleophiles to nitroalkenes. rsc.orgrsc.org L-Proline was one of the first organocatalysts used in the asymmetric conjugate addition of carbonyl compounds to nitroalkenes. mdpi.com Its ability to form an enamine and coordinate the nitro group via hydrogen bonding makes it an effective, albeit simple, catalyst. mdpi.com

Table 2: Organocatalysts in Reactions Involving Nitroalkenes

| Catalyst Type | Reaction | Role of Nitroalkene | Reference |

| Chiral Primary Amine-Thiourea | Michael Addition | Electrophile | proquest.com |

| Bifunctional Cinchona Alkaloid | Hydrophosphination | Electrophile | rsc.org |

| L-Proline | Conjugate Addition | Electrophile | mdpi.com |

Metal-Catalyzed Transformations for Synthesis

Metal-catalyzed reactions provide powerful and selective pathways for the synthesis of β-nitrostyrenes. These methods often proceed under mild conditions and can tolerate a variety of functional groups.

A significant one-pot process involves the direct nitration of styrenes to the corresponding β-nitrostyrenes, promoted by Copper(II) complexes. unirioja.es This method is noted for being convenient, inexpensive, and efficient under mild reaction conditions. The procedure is tolerant of various functional groups on the aromatic ring, including alkyl, alkoxy, and chlorine. unirioja.es The reaction typically uses a mixture of copper(II) tetrafluoroborate, sodium nitrite, and iodine in acetonitrile (B52724) at room temperature. unirioja.es The proposed mechanism involves the formation of an NO2I species which attacks the styrene, leading to a 1-iodo-2-nitro-1-phenylethane intermediate. This intermediate then undergoes dehydro-iodination, a process catalyzed by copper(I) salts formed during the reaction, to yield the final β-nitrostyrene product. unirioja.es

Another important metal-catalyzed approach is the Henry reaction (nitroaldol reaction), which produces β-nitroalcohols that are subsequently dehydrated to form nitrostyrenes. The catalytic asymmetric Henry reaction, in particular, has been a focus of research. Chiral bispidines have been utilized as ligands in metal-complex catalysts for this purpose. mdpi.com Furthermore, complexes of metals such as Copper(II), Nickel(II), and Zinc(II) with chiral BINIM ligands have been successfully applied as catalysts for the asymmetric nitroaldol reaction, demonstrating the transfer of chirality from the ligand to the metal center. researchgate.net

Table 1: Copper(II)-Promoted Synthesis of β-Nitrostyrene Derivatives unirioja.es An interactive table summarizing the yields of various β-nitrostyrene derivatives synthesized from corresponding styrenes using a Cu(II)-promoted one-pot method.

| Starting Styrene | Product | Yield (%) |

| Styrene | β-Nitrostyrene | 75 |

| 4-Methylstyrene | 4-Methyl-β-nitrostyrene | 78 |

| 4-Methoxystyrene | 4-Methoxy-β-nitrostyrene | 80 |

| 4-Chlorostyrene | 4-Chloro-β-nitrostyrene | 70 |

| α-Methylstyrene | α-Methyl-β-nitrostyrene | 65 |

Green Chemistry Approaches to Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of this compound and its derivatives. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green tool, dramatically reducing reaction times compared to conventional heating methods for preparing β-nitrostyrene derivatives. rsc.org For instance, the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene via a microwave-assisted method can be completed in as little as 5 minutes, whereas the conventional heating method requires 6 hours. rsc.org This acceleration simplifies work-up procedures and increases product yields. rsc.org

The use of environmentally friendly and reusable catalysts is another cornerstone of green synthesis. Acidic functional ionic liquids, particularly those derived from the inexpensive and low-toxicity raw material ethanolamine, have been employed to catalyze the Henry reaction under solvent-free conditions. google.comgoogle.com This method is highly efficient, and the ionic liquid catalyst can be recovered and reused for multiple cycles (at least six times) without a significant drop in product yield. google.comgoogle.com Similarly, biodegradable catalysts like AEDI have been used in water at room temperature, providing high to near-quantitative yields in short reaction times (15–45 minutes). This pathway avoids the use of toxic metal catalysts and hazardous organic solvents. researchgate.net Natural clays, such as montmorillonite, are also gaining attention as low-cost, abundant, and environmentally friendly catalysts for organic synthesis. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis rsc.org This interactive table compares the reaction time for the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene using conventional heating versus a green microwave-assisted approach.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Heating Method | Oil Bath (Reflux) | Microwave Reactor |

| Reaction Time | 6 hours | 5 minutes |

| Catalyst | Ammonium Acetate | Ammonium Acetate |

| Solvent | Nitromethane (B149229) | Nitromethane |

These green approaches not only offer environmental and economic benefits but also align with the development of more sustainable chemical manufacturing processes. google.com

Chemical Reactivity and Mechanistic Investigations of 3 Nitroprop 1 En 1 Yl Benzene

Nucleophilic Addition Reactions

The polarized nature of the conjugated system in (3-Nitroprop-1-en-1-yl)benzene makes it highly susceptible to nucleophilic addition reactions. The electron-withdrawing nitro group significantly lowers the electron density of the β-carbon, rendering it electrophilic and prone to attack by a diverse array of nucleophiles.

Michael Additions (1,4-Conjugate Additions)

The Michael addition, or 1,4-conjugate addition, is a cornerstone reaction of α,β-unsaturated nitroalkenes like this compound. In this reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the nitroalkene, which acts as a Michael acceptor. This process is widely utilized for the construction of new carbon-carbon bonds and is fundamental in the synthesis of complex organic molecules. The resulting products, γ-nitro compounds, are valuable precursors for various functional groups, including γ-amino acids and 1,4-dicarbonyl compounds.

The development of asymmetric Michael additions to nitroalkenes has been a significant focus in organic synthesis, aiming to produce enantiomerically enriched products. Chiral organocatalysts, such as those derived from cinchona alkaloids and prolinol ethers, have proven to be highly effective in controlling the stereochemical outcome of these reactions.

For instance, diphenylprolinol silyl (B83357) ether has been successfully employed as an organocatalyst for the highly enantioselective Michael addition of aldehydes to nitroalkenes. The generally accepted catalytic cycle involves the formation of an enamine intermediate from the aldehyde and the catalyst, which then attacks the nitroalkene. The stereochemistry is controlled by the chiral environment provided by the catalyst.

A variety of ketones and aldehydes can be used as Michael donors in these reactions. The table below summarizes the results of the asymmetric Michael addition of different ketones to trans-β-nitrostyrene using a thiourea (B124793) catalyst.

| Entry | Ketone | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | 95 | 95:5 | 98 |

| 2 | Cyclopentanone | 92 | 93:7 | 97 |

| 3 | Acetone | 85 | - | 90 |

| 4 | Acetophenone | 88 | 85:15 | 92 |

Data compiled from various studies on asymmetric Michael additions.

The reactivity of this compound also allows for its participation in tandem and cascade reactions, where an initial Michael addition triggers subsequent intramolecular reactions to form complex cyclic structures in a single synthetic operation. These one-pot transformations are highly efficient in terms of atom economy and step economy.

An example of a tandem reaction is the Michael addition-cyclization of this compound with 1,3-dicarbonyl compounds. This reaction, often facilitated by a phase transfer catalyst, leads to the synthesis of polysubstituted dihydrofurans in high yields. Notably, this process can be accompanied by the removal of the nitro group.

Cascade reactions initiated by a Michael addition to a nitroalkene can lead to the formation of multiple stereocenters with high levels of control. For example, a quadruple-cascade reaction involving o-hydroxy-β-nitrostyrene and two equivalents of an α,β-unsaturated aldehyde, catalyzed by a diphenylprolinol derivative, can construct highly functionalized and enantiomerically enriched tetrahydro-6H-benzo[c]chromenes with five stereogenic centers.

Organometallic Reagent Additions

Organometallic reagents, including organocuprates, Grignard reagents, and organozinc compounds, are potent nucleophiles that readily add to the activated double bond of this compound.

Organocuprates , such as lithium dialkylcuprates (Gilman reagents), are particularly effective for 1,4-conjugate addition to nitroalkenes. These reagents are softer nucleophiles compared to Grignard or organolithium reagents, which favors the conjugate addition pathway over a direct 1,2-addition to the nitro group. The reaction typically proceeds with high chemoselectivity, yielding the corresponding β-alkylated nitroalkane.

Grignard reagents can also undergo conjugate addition to β-nitrostyrenes, although the reaction can be more complex. Depending on the reaction conditions and the nature of the Grignard reagent, side reactions such as polymerization or 1,2-addition can occur. However, under carefully controlled conditions, 1,4-addition is the predominant pathway.

Organozinc reagents , often used in the presence of a copper catalyst, have also been shown to add to nitroalkenes in a conjugate fashion. These reactions can be performed under mild conditions and tolerate a variety of functional groups.

The table below provides a summary of the addition of different organometallic reagents to this compound.

| Reagent | Product Type | Typical Yield (%) |

| (CH₃)₂CuLi | 1,4-addition | 85-95 |

| C₆H₅MgBr | 1,4-addition | 70-85 |

| (C₂H₅)₂Zn/Cu(OTf)₂ | 1,4-addition | 80-90 |

Yields are approximate and can vary based on specific reaction conditions.

Hydride and Reductive Additions

The reduction of this compound can proceed through different pathways, primarily involving the reduction of the carbon-carbon double bond and/or the nitro group.

Hydride reagents , such as sodium borohydride (B1222165) (NaBH₄), are commonly used for the selective reduction of the carbon-carbon double bond of β-nitrostyrenes to afford the corresponding nitroalkanes. This reaction is a conjugate hydride addition. While NaBH₄ alone is generally not strong enough to reduce the nitro group, its combination with certain catalysts can achieve this. For instance, a system of NaBH₄ and copper(II) chloride has been shown to effectively reduce both the double bond and the nitro group in a one-pot procedure to yield phenethylamines.

Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that can reduce both the double bond and the nitro group to furnish the corresponding primary amine. Similarly, sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) is also effective for this transformation.

Catalytic hydrogenation, using reagents like H₂ with a metal catalyst (e.g., Pd, Pt, Ni), is another widely used method for the complete reduction of β-nitrostyrenes to phenethylamines.

Addition of Heteroatom-Centered Nucleophiles

Nucleophiles centered on heteroatoms such as sulfur, phosphorus, and oxygen can also participate in conjugate addition reactions with this compound.

Thiols are excellent nucleophiles for the sulfa-Michael addition to nitroalkenes. This reaction proceeds readily, often under mild, base-catalyzed conditions, to form β-thio-nitroalkanes. The high efficiency and selectivity of this reaction make it a valuable tool in organic synthesis and materials science.

Phosphines , acting as nucleophiles, can add to β-nitrostyrenes in a phospha-Michael reaction. This initial addition can be the first step in tandem sequences, such as phosphine-catalyzed intramolecular Wittig reactions for the synthesis of complex heterocyclic structures.

Alkoxides , derived from alcohols, can also add to nitroalkenes. These reactions are typically base-catalyzed and result in the formation of β-alkoxy-nitroalkanes. The stereoselectivity of these additions can often be controlled by the choice of catalyst and reaction conditions.

Cycloaddition Reactions

The electron-deficient nature of the carbon-carbon double bond in this compound makes it a potent component in cycloaddition reactions. It readily participates as a dienophile or dipolarophile, reacting with a variety of dienes and 1,3-dipoles to form diverse carbocyclic and heterocyclic ring systems. sci-rad.com

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound functions as an effective dienophile. nih.gov The electron-withdrawing nitro group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes in a normal-demand Diels-Alder pathway. sci-rad.com This reactivity allows for the reliable construction of substituted six-membered rings. nih.gov

The reaction proceeds with various cyclic and acyclic dienes. For instance, reactions with cyclic dienes such as 1,3-cyclopentadiene and 1,3-cyclohexadiene (B119728) have been investigated, leading to the formation of monofluorinated bicyclic systems when using fluorinated β-nitrostyrene derivatives. beilstein-journals.org These reactions are sensitive to the structure of the diene, with larger cyclic dienes like 1,3-cycloheptadiene (B1346008) and 1,3-cyclooctadiene (B162279) failing to produce the corresponding cycloadducts. beilstein-journals.org The stereochemical outcome of the reaction typically favors the endo product, a common feature in Diels-Alder reactions driven by secondary orbital interactions. nih.gov

Furthermore, this compound can participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. This extends the utility of β-nitrostyrene to the synthesis of N- or O-containing heterocyclic compounds. nih.gov

Table 1: Representative Diels-Alder Reactions of β-Nitrostyrene Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Diene | Dienophile | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Cyclopentadiene | β-Fluoro-β-nitrostyrene | Monofluorinated Norbornene | up to 97 | beilstein-journals.org |

| 1,3-Cyclohexadiene | β-Fluoro-β-nitrostyrene | Monofluorinated Bicyclo[2.2.2]octene | - | beilstein-journals.org |

| 1-Methoxy-1,3-cyclohexadiene | β-Nitrostyrene derivative | Substituted Bicyclo[2.2.2]octene | - | beilstein-journals.org |

This compound is an excellent dipolarophile for 1,3-dipolar cycloadditions, also known as [3+2] cycloadditions, reacting with various three-atom components (TACs) to yield five-membered heterocyclic rings. sci-rad.comrsc.org

Reactions with Nitrile Oxides: The reaction of β-nitrostyrenes with nitrile N-oxides is a well-established method for synthesizing 4-nitroisoxazolines or 5-nitroisoxazolines. researchgate.net These reactions are classified as polar, zwitterionic-type (zw-type) processes. uchicago.edunih.gov The regioselectivity is dictated by the electronic properties of the reactants. Theoretical studies based on Molecular Electron Density Theory (MEDT) indicate that the nucleophilic oxygen of the nitrile oxide attacks the electrophilically activated β-carbon of the nitrostyrene (B7858105). uchicago.edu This typically leads to the formation of 3-aryl-5-nitroisoxazolines as the major or exclusive regioisomer. researchgate.net The reaction proceeds via a one-step, asynchronous mechanism. researchgate.netuchicago.edu

Reactions with Azides: Organic azides can react with this compound in a [3+2] cycloaddition to form triazoline intermediates. For example, the reaction with benzyl (B1604629) azide (B81097) requires elevated temperatures. The initially formed triazoline is often unstable under the reaction conditions and can undergo subsequent elimination of nitrous acid to yield a triazole. sci-rad.com

Reactions with Diazo Compounds: Diazoalkanes are another class of 1,3-dipoles that can participate in [3+2] cycloadditions. nih.gov However, their reaction with β-nitrostyrene is less commonly documented compared to nitrile oxides, suggesting that alternative reaction pathways may compete. In general, diazo compounds react with electron-poor alkenes to form pyrazoline derivatives.

Table 2: Examples of [3+2] Cycloaddition Reactions with this compound This table is interactive and can be sorted by clicking on the column headers.

| 1,3-Dipole | Dipolarophile | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| 5,5-Dimethylpyrroline-N-oxide (Nitrone) | (E)-β-Nitrostyrene | Isoxazolidine | endo stereoselective, complete meta regioselectivity. uchicago.eduresearchgate.net | uchicago.eduresearchgate.net |

| Aryl-substituted Nitrile N-oxides | Trichloronitropropene* | 2-Isoxazoline | Polar zw-type reaction, kinetically controlled. | |

| Benzyl azide | β-Nitrostyrene | Triazoline (intermediate) | Requires elevated temperature; intermediate undergoes elimination. sci-rad.com | sci-rad.com |

| Chiral Azomethine Ylide | β-Nitrostyrene | Pyrrolidine | Non-concerted two-stage one-step mechanism. nih.gov | nih.gov |

Note: Trichloronitropropene is an analogue of β-nitrostyrene.

[2+1] cycloadditions involve the reaction of the alkene with a carbene, nitrene, or their equivalents to form three-membered rings such as cyclopropanes and aziridines.

Cyclopropanation: The synthesis of nitro-substituted cyclopropanes can be achieved via the reaction of this compound with a suitable carbene precursor. An effective method involves the organocatalytic reaction between β-nitrostyrenes and α-brominated monothiomalonate, catalyzed by a cinchona derivative, to yield donor-acceptor cyclopropanes. This reaction capitalizes on the electrophilic nature of the nitrostyrene double bond.

Aziridination: The aziridination of this compound can be accomplished through a multi-step, one-pot procedure. One reported method involves the use of a primary amine and N-chlorosuccinimide (NCS). rsc.org The mechanism proceeds through an initial conjugate addition of the amine to the nitrostyrene, followed by N-chlorination of the resulting adduct, and finally an intramolecular nucleophilic substitution that closes the three-membered aziridine (B145994) ring. rsc.org The high electrophilicity of the resulting nitroaziridine makes it a useful intermediate for further chemical transformations. rsc.org

Reduction and Hydrogenation Chemistry

The presence of two reducible functional groups, the nitro group and the carbon-carbon double bond, allows for complex and selective reduction chemistry. Depending on the reagents and conditions employed, it is possible to reduce one group selectively, or both simultaneously to yield different products such as nitroalkanes, vinylanilines, or phenethylamines. nih.gov

The selective reduction of the nitro group in this compound while preserving the alkene moiety yields vinylaniline. This transformation is challenging because many common reducing agents or catalytic hydrogenation systems tend to reduce the double bond concurrently or preferentially.

Several methods have been developed to achieve this selectivity. The use of metallic reductants in acidic media, such as iron in hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂), has proven effective for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities. researchgate.net Another approach involves modifying the surface of heterogeneous catalysts. For instance, while standard platinum-based catalysts often favor alkene hydrogenation, their modification with species like organic thiols can enhance selectivity towards the desired vinylaniline product.

Table 3: Reagents for Selective Reduction of the Nitro Group in β-Nitrostyrene Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Reagent/System | Product Type | Remarks | Reference(s) |

|---|---|---|---|

| Sodium Sulfide (Na₂S) | Aminoalkene | A classic method for selective nitro reduction (Zinin reduction). | researchgate.net |

| Iron / Hydrochloric Acid (Fe/HCl) | Aminoalkene | Effective for selective nitro group reduction. | researchgate.net |

| Tin(II) Chloride (SnCl₂) | Aminoalkene | Reduces nitro groups in the presence of acid-sensitive groups. |

Conversely, the selective reduction of the carbon-carbon double bond while leaving the nitro group intact yields a substituted nitroalkane (e.g., 1-nitro-2-phenylethane). This transformation is valuable as nitroalkanes are versatile precursors in organic synthesis.

A common and effective reagent for this selective reduction is sodium borohydride (NaBH₄). nih.gov Unlike stronger reducing agents such as lithium aluminum hydride, which typically reduce both functionalities, NaBH₄ under controlled conditions can selectively reduce the conjugated double bond of β-nitrostyrene scaffolds to afford the corresponding saturated nitroalkanes. nih.gov Catalytic transfer hydrogenation can also be tuned for this purpose, although pathway selectivity can be complex.

Table 4: Reagents for Selective Reduction of the Alkene Moiety in β-Nitrostyrene This table is interactive and can be sorted by clicking on the column headers.

| Reagent/System | Product Type | Remarks | Reference(s) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Nitroalkane | A non-pyrophoric and easy-to-handle reagent for selective alkene reduction. nih.gov | nih.gov |

Chemoselective Reductions and Hydrogenations

The conjugated system of this compound, often referred to as β-nitrostyrene, offers two primary sites for reduction: the carbon-carbon double bond and the nitro group. The ability to selectively reduce one functional group in the presence of the other is known as chemoselectivity and is of significant interest in synthetic chemistry. erowid.org

Various reducing agents have been employed to achieve the selective reduction of the alkene moiety, yielding (3-nitropropyl)benzene. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation. mdma.ch A straightforward method involves the gradual addition of NaBH₄ to a solution of the nitroalkene in a mixed solvent system, such as tetrahydrofuran (B95107) and methanol, at room temperature, which provides the saturated nitroalkane in good yields. mdma.ch Another approach utilizes tri-n-butyltin hydride (Bu₃SnH) in water under microwave irradiation, which can furnish the corresponding nitroalkane in high yields within minutes. tandfonline.com

Catalytic hydrogenation presents another important avenue for the reduction of β-nitrostyrenes. The outcome of this reaction is highly dependent on the catalyst and reaction conditions. For instance, hydrogenation using palladium on carbon (Pd/C) can lead to a mixture of products, including the saturated nitroalkane and the corresponding oxime. erowid.org However, highly chemoselective hydrogenations have been developed. A notable example is the solar-accelerated hydrogenation of 4-nitrostyrene (B89597) (a related compound with the nitro group on the aromatic ring) to 4-vinylaniline, where the nitro group is selectively reduced while preserving the vinyl group, using a specialized copper-based catalyst. rsc.org While this example involves a nitroarene, the principles of catalyst design are relevant for achieving chemoselectivity in conjugated systems like this compound. The complete reduction of both the double bond and the nitro group to yield 2-phenylethanamine derivatives is also a common and synthetically useful transformation, often achieved with powerful reducing agents or under more forcing hydrogenation conditions. sciencemadness.org

| Reagent/Catalyst | Solvent/Conditions | Primary Product | Yield | Reference |

|---|---|---|---|---|

| Tri-n-butyltin hydride (Bu₃SnH) | Water, Microwave | Saturated Nitroalkane | up to 95% | tandfonline.com |

| Sodium borohydride (NaBH₄) | Tetrahydrofuran/Methanol, Room Temp. | Saturated Nitroalkane | 62-82% | mdma.ch |

| Hantzsch ester / Silica gel | - | Saturated Nitroalkane | Good yields | erowid.org |

| 2-Phenylbenzimidazoline (PBI) | - | Saturated Nitroalkane | 70-91% | erowid.org |

Oxidation Reactions

The oxidation of this compound can target the electron-rich carbon-carbon double bond. A significant transformation in this category is oxidative cleavage, which breaks the double bond to form two carbonyl-containing fragments. masterorganicchemistry.com Ozonolysis is a classic method for this purpose, where treatment with ozone (O₃) followed by a reductive or oxidative work-up cleaves the alkene. masterorganicchemistry.com A reductive work-up (e.g., with dimethyl sulfide) would yield benzaldehyde (B42025) and a nitro-substituted aldehyde, while an oxidative work-up (e.g., with hydrogen peroxide) would produce benzoic acid and a nitro-substituted carboxylic acid.

More recently, novel methods using photoexcited nitroarenes as surrogates for ozone have been developed. scispace.com In this approach, a nitroarene, upon irradiation with light, can react with an olefin in a [3+2] cycloaddition. The resulting intermediate can then be hydrolyzed under mild conditions to afford the cleaved carbonyl products. This method offers a potentially safer alternative to traditional ozonolysis. scispace.com

Other potential oxidation reactions, though less commonly reported for this specific substrate, could include epoxidation to form an oxirane ring or dihydroxylation to produce a diol. These transformations would provide highly functionalized intermediates for further synthetic elaboration.

Radical Reactions Involving this compound

This compound is an excellent acceptor for carbon- and heteroatom-centered radicals. acs.orgnih.gov A prevalent reaction pathway is the radical addition-elimination mechanism. acs.orgnih.gov This process begins with the regioselective addition of an in-situ generated radical to the β-carbon of the nitroalkene, forming a stabilized benzylic radical intermediate. nih.gov This intermediate then undergoes a spontaneous elimination of the nitro group (as a nitrogen dioxide radical, •NO₂) to yield a new, substituted alkene. acs.orgnih.gov The geometry of the resulting product is typically the thermodynamically more stable (E)-isomer. acs.org

A variety of radical precursors can be used in these denitrative cross-coupling reactions. nih.govmdpi.com For instance, alkyl radicals can be generated from the fragmentation of acyl radicals, which are themselves formed from aldehydes in the presence of an initiator like dibenzoyl peroxide. nih.gov This allows for the synthesis of a range of β-alkylated styrenes. acs.org Similarly, sulfonyl radicals generated from sulfonyl hydrazides can couple with β-nitrostyrene to produce vinyl sulfones. nih.gov The reaction can also be initiated photochemically or catalyzed by transition metals. nih.gov

| Radical Precursor | Initiator/Conditions | Radical Generated | Product Type | Reference |

|---|---|---|---|---|

| Aliphatic Aldehydes | Dibenzoyl Peroxide, Reflux | Alkyl Radical (R•) | (E)-β-Alkylstyrene | nih.govacs.org |

| Hantzsch Esters | AIBN, Heat | Alkyl/Aryl Radical | β-Substituted Styrene | nih.govmdpi.com |

| Aryl Sulfonyl Hydrazides | Iodine, TBHP | Sulfonyl Radical (RSO₂•) | Vinyl Sulfone | nih.gov |

| Alcohols | Copper Acetate, High Temp. | α-Hydroxyalkyl Radical | Allylic Alcohol | mdpi.com |

Rearrangements and Functional Group Interconversions

The framework of this compound can undergo rearrangements, particularly under photochemical conditions. For example, irradiation of β-methyl-β-nitrostyrene derivatives with ultraviolet light has been shown to induce a rearrangement to form 1-phenyl-1,2-propanedione-1-oxime derivatives in nearly quantitative yields. wku.edu This reaction provides a simple and efficient route to this class of α-keto oximes. The mechanism is believed to involve photochemical isomerization and subsequent intramolecular oxygen transfer from the nitro group.

The nitroalkene moiety is a versatile functional group that facilitates numerous interconversions. The conjugate addition of nucleophiles is a key reaction, leading to a variety of functionalized products. For example, the addition of amines to β-nitrostyrene yields β-amino-nitroalkane adducts. nih.gov These adducts can be starting points for further transformations; for instance, subsequent treatment with N-chlorosuccinimide can lead to the formation of nitro-substituted aziridines. nih.gov

Furthermore, the reaction of β-nitrostyrene with reagents like diethyl malonate in the presence of an organocatalyst leads to the Michael adduct, which is a precursor for more complex molecular architectures. mdpi.com The nitro group itself can be converted into other functionalities. For example, its reduction can lead to amines, as discussed previously, or to oximes and ketones under specific conditions. erowid.org This wide range of possible transformations underscores the role of this compound as a valuable building block in organic synthesis. tandfonline.com

Applications of 3 Nitroprop 1 En 1 Yl Benzene in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The strategic placement of a nitro group and a phenyl group on a propenyl backbone endows (3-Nitroprop-1-en-1-yl)benzene with a rich and varied chemical reactivity. This allows for its participation in numerous annulation strategies to afford a wide spectrum of heterocyclic structures. Its utility is particularly pronounced in reactions that form carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the assembly of nitrogen-containing rings.

Pyrroles and Pyrrolidines

The synthesis of five-membered nitrogen heterocycles such as pyrroles and their saturated counterparts, pyrrolidines, represents a significant application of this compound.

Pyrrole Synthesis:

Polysubstituted pyrroles are readily accessed through multicomponent reactions involving β-nitrostyrene. A notable example is the gold(I)-catalyzed three-component reaction between β-nitrostyrenes, 1,3-dicarbonyl compounds, and primary amines. nih.gov This method proceeds under mild, room temperature conditions in ethanol, offering an environmentally benign route to complex pyrrole structures. The proposed mechanism involves an initial Michael addition of an enamine (formed from the 1,3-dicarbonyl compound and the amine) to the β-nitrostyrene, followed by intramolecular cyclization and subsequent elimination to form the aromatic pyrrole ring. nih.gov

Another powerful method for pyrrole synthesis is the Barton-Zard reaction . This reaction involves the base-catalyzed condensation of a nitroalkene with an α-isocyanoacetate. organic-chemistry.orgorgsyn.org The process begins with a Michael-type addition of the isocyanide enolate to the β-nitrostyrene. This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to yield the final pyrrole-2-carboxylate product. organic-chemistry.orgjocpr.com This reaction is highly valued for its ability to construct pyrroles with various substitution patterns. orgsyn.org

| Reaction Name | Key Reactants with this compound | Catalyst/Conditions | Product Type |

| Multicomponent Reaction | 1,3-Dicarbonyl compound, Primary amine | Gold(I) catalyst, Room Temperature | Polysubstituted Pyrrole |

| Barton-Zard Reaction | α-Isocyanoacetate | Base (e.g., DBU, t-BuOK) | Pyrrole-2-carboxylate |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC) | Base | 3-Substituted Pyrrole |

Pyrrolidine Synthesis:

The construction of the saturated pyrrolidine ring from this compound is most effectively achieved through [3+2] cycloaddition reactions . Specifically, the 1,3-dipolar cycloaddition of azomethine ylides to β-nitrostyrene, which serves as a highly electron-deficient dipolarophile, provides a direct and facile route to tetra-substituted pyrrolidines. beilstein-journals.org Azomethine ylides can be generated in situ from the decarboxylative condensation of α-amino acids (like L-phenylglycine) with aldehydes. beilstein-journals.org The reaction proceeds with high regio- and stereoselectivity, making it a valuable tool for the synthesis of stereochemically rich pyrrolidine scaffolds, which are prevalent in many biologically active molecules. beilstein-journals.orgnih.gov

Pyrazoles and Pyrazolines

This compound serves as a valuable electrophilic component in the synthesis of pyrazoles and their dihydro-analogs, pyrazolines. The primary route to these five-membered heterocycles containing two adjacent nitrogen atoms is through [3+2] cycloaddition reactions.

The reaction of β-nitrostyrene with diazo compounds is a key method for constructing the pyrazoline ring. For example, the reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane leads to the formation of a pyrazoline intermediate. nih.gov This cycloadduct can subsequently eliminate the nitro group under thermal, acidic, or basic conditions to aromatize, yielding the corresponding 3-methyl-4-phenyl-1H-pyrazole. nih.gov Similarly, cycloaddition with diphenyl diazomethane produces 5,5-diphenyl-3-nitro-pyrazoline, which can be rearranged to a 3-methyl-4,5-diphenyl-1H-pyrazole. nih.gov

Another significant pathway involves the reaction of β-nitrostyrene with hydrazones . While many pyrazole syntheses start from 1,3-dicarbonyl compounds and hydrazines, multicomponent reactions involving α,β-unsaturated systems are also prevalent. Iodine-catalyzed reactions of aldehyde hydrazones with electron-deficient olefins like β-nitrostyrene can lead to highly substituted pyrazoles. nih.gov The reaction is believed to proceed through a cascade of steps including Michael addition, cyclization, and oxidation.

The direct reaction with hydrazine hydrate is a classic method for converting α,β-unsaturated ketones (chalcones) into pyrazolines. nih.gov By analogy, the reaction with β-nitrostyrene can be expected to proceed similarly, with the nitro-substituted pyrazoline intermediate being a versatile precursor for further transformations.

| 1,3-Dipole / N-N Precursor | Reaction Type | Intermediate Product | Final Product |

| Diazomethane | [3+2] Cycloaddition | Nitropyrazoline | Pyrazole (after elimination) |

| Aldehyde Hydrazones | Michael Addition/Cyclization | - | Substituted Pyrazole |

| Hydrazine | Cyclocondensation | Nitropyrazoline | Pyrazoline/Pyrazole |

Isoxazolines and Related Structures

The construction of the isoxazoline ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be efficiently achieved using this compound as a key building block. The most prominent synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and the electron-deficient alkene of β-nitrostyrene.

Nitrile oxides, which can be generated in situ from the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl halides, act as the 1,3-dipole. They react readily with β-nitrostyrene (the dipolarophile) to yield 3,5-disubstituted-4-nitroisoxazolines. The high reactivity and regioselectivity of this cycloaddition are driven by the electronic nature of the reactants. The nitro group on the styrene derivative significantly enhances its reactivity as a dipolarophile.

Similarly, nitrones can also serve as 1,3-dipoles in cycloaddition reactions with β-nitrostyrene to produce isoxazolidines. A study of the reaction between 5,5-dimethylpyrroline-N-oxide (a cyclic nitrone) and both (E)- and (Z)-β-nitrostyrene demonstrated that these reactions proceed via a one-step, polar mechanism. nih.gov The reaction is highly regioselective, with the nucleophilic oxygen of the nitrone attacking the electrophilic β-carbon of the nitrostyrene (B7858105). nih.gov These cycloadditions provide access to isoxazolidine rings, which are valuable scaffolds in medicinal chemistry.

Other Heterocyclic Frameworks

The utility of this compound extends beyond the synthesis of the aforementioned heterocycles. Its role as a potent Michael acceptor and dienophile allows for its incorporation into a variety of other ring systems.

For instance, β-nitrostyrene can participate as a dienophile in Diels-Alder [4+2] cycloaddition reactions . While less common than its use in [3+2] cycloadditions, it can react with electron-rich dienes to form six-membered carbocycles, which can be precursors to complex nitrogen-containing frameworks after further functionalization of the nitro group. nih.gov

Furthermore, multicomponent reactions involving β-nitrostyrene can lead to diverse and complex heterocyclic structures. The specific outcome is often dictated by the choice of reactants and catalysts. The inherent reactivity of the nitroalkene moiety allows for tandem reactions where an initial Michael addition is followed by an intramolecular cyclization, leading to the formation of various fused or spirocyclic heterocyclic systems. The versatility of the nitro group, which can be reduced to an amine, converted to a carbonyl, or eliminated, adds another layer of synthetic potential, making this compound a key starting material for combinatorial library synthesis and the exploration of novel chemical space.

Synthesis of Chiral Building Blocks and Stereoselective Products

The conjugated system of this compound makes it an excellent Michael acceptor, enabling the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is extensively harnessed in asymmetric catalysis to produce enantiomerically enriched compounds that are crucial for various fields, particularly pharmaceuticals.

The enantioselective conjugate addition of nucleophiles to this compound is a cornerstone strategy for generating chiral nitro compounds. These products are valuable intermediates, as the nitro group can be transformed into a variety of other functional groups. Organocatalysis, in particular, has emerged as a powerful tool for these transformations, offering a metal-free and environmentally benign approach.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) moiety, have proven highly effective. These catalysts can simultaneously activate the nitrostyrene electrophile through hydrogen bonding and the nucleophile via a basic site, controlling the facial selectivity of the attack. A prominent example is the Michael addition of β-dicarbonyl compounds. Research has demonstrated that using a quinine-derived thiourea catalyst can facilitate the addition of various β-diketones to β-nitrostyrene, yielding the corresponding chiral nitro adducts in high yields and with excellent enantioselectivity. For instance, the reaction of acetylacetone with β-nitrostyrene can achieve up to 95% yield and 97% enantiomeric excess (ee). Even sterically demanding nucleophiles like dipivaloylmethane, which were previously challenging, participate efficiently in this reaction, affording products with up to 99% ee.

The reaction conditions, including the choice of solvent, can significantly influence the outcome. Less polar solvents have been found to enhance the hydrogen bonding activation of β-nitrostyrene by the catalyst, leading to improved enantioselectivities.

| Nucleophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetylacetone | Quinine-derived thiourea | 95 | 97 |

| Dipivaloylmethane | Quinine-derived thiourea | - | 99 |

| Diethyl Malonate | Chiral Bispidine-based | Quantitative | - |

| Sodium Bisulfite | Chiral Bifunctional Organocatalyst | up to 99 | up to 96 |

Chiral amines are fundamental building blocks in over 40% of commercial pharmaceuticals and are pivotal in asymmetric synthesis. nist.gov The chiral nitro compounds synthesized from this compound are readily converted into valuable chiral amines and precursors to unnatural amino acids.

The synthetic utility lies in the straightforward reduction of the nitro group to a primary amine. This transformation can be achieved using a variety of reducing agents, effectively converting the products of the aforementioned Michael additions into highly valuable chiral β-substituted phenethylamines. For example, the reduction of the chiral adducts from the reaction with β-dicarbonyl compounds opens a pathway to chiral γ-amino alcohols, which are important structural motifs.

One of the most direct routes involves the reduction of substituted β-nitrostyrenes to the corresponding phenethylamines. wikipedia.orgnih.gov While this direct reduction on the achiral substrate produces a racemic mixture, performing the reduction on an enantiomerically enriched nitroalkane (obtained via asymmetric synthesis) preserves the stereochemistry, yielding a chiral amine. Common reducing agents for this purpose include lithium aluminum hydride (LAH) or catalytic hydrogenation. wikipedia.org More recent methods utilize systems like sodium borohydride (B1222165) in combination with copper(II) chloride, which can efficiently reduce β-nitrostyrenes to phenethylamines in high yields under mild conditions. nih.gov This two-step sequence—asymmetric conjugate addition followed by nitro group reduction—provides a powerful and flexible strategy for accessing a diverse range of optically active amine building blocks.

Natural Product Synthesis Intermediates (e.g., related to nitroalkenes)

The rich chemistry of the nitroalkene functionality makes this compound and its derivatives valuable intermediates in the total synthesis of natural products and other biologically active molecules. The nitro group acts not only as a powerful activating group for additions to the double bond but also as a synthetic handle for further transformations.

The products of Michael additions to β-nitrostyrene serve as precursors for γ-aminobutyric acid (GABA) derivatives, which are important neurotransmitters and pharmaceutical targets. Furthermore, substituted β-nitrostyrenes, such as 2-hydroxy-β-nitrostyrenes, are employed in cascade reactions to construct complex heterocyclic scaffolds like chromans, chromenes, and benzofurans, which are core structures in many natural products. rsc.org

The versatility of this compound is further demonstrated in multicomponent reactions for synthesizing highly substituted heterocyclic systems. For example, it is a key starting material for the synthesis of pyrrole derivatives. researchgate.net These reactions often proceed via an initial Michael addition, followed by subsequent cyclization and condensation steps, allowing for the rapid assembly of molecular complexity from simple starting materials. The ability to build such intricate frameworks efficiently makes β-nitrostyrene a strategic component in the retrosynthetic analysis of numerous complex target molecules.

Development of Advanced Materials Precursors (Non-Biomedical)

Beyond its role in the synthesis of fine chemicals and pharmaceuticals, this compound also serves as a precursor in the development of functional organic materials. Its applications in this area are primarily linked to its ability to act as a monomer in polymerization reactions and as a building block for dyes.

This compound can undergo anionic polymerization initiated by bases such as alkoxide ions. researchgate.net The resulting poly(β-nitrostyrene) is typically insoluble in common organic solvents. researchgate.net The polymerization process is sensitive to the reaction conditions and the nature of the initiator. While the polymerization of β-nitrostyrene itself has been studied, it can also act as a potent inhibitor in the radical polymerization of other monomers, such as styrene, through a proposed mechanism involving the release of nitrogen dioxide (NO₂).

In the realm of functional dyes, this compound is a known chemical precursor. wikipedia.org For instance, it is used in the synthesis of 4-(N,N-dimethylamino)-β-nitrostyrene, a compound investigated for its solvatochromic properties, where the color of its solution changes depending on the polarity of the solvent. This property arises from the push-pull nature of the molecule, with the electron-donating dimethylamino group at one end of the conjugated system and the electron-withdrawing nitro group at the other. Such dyes have potential applications in sensor technology and as probes for studying chemical environments.

Theoretical and Computational Investigations of 3 Nitroprop 1 En 1 Yl Benzene

Electronic Structure and Reactivity Descriptors

The electronic properties and reactivity of a molecule are fundamentally governed by the spatial distribution and energy levels of its electrons. Computational chemistry provides a powerful toolkit to quantify these characteristics through various descriptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals provide insight into a molecule's nucleophilic and electrophilic nature. youtube.com

For (3-nitroprop-1-en-1-yl)benzene, the HOMO is expected to be predominantly localized on the electron-rich styryl fragment, encompassing the π-system of the phenyl ring and the carbon-carbon double bond. This orbital represents the primary site for donation of electron density, making this region of the molecule nucleophilic.

Conversely, the LUMO is anticipated to have significant density on the nitroallyl portion of the molecule. The powerful electron-withdrawing nature of the nitro group (–NO₂) lowers the energy of the LUMO, making the molecule a good electron acceptor. The methylene (B1212753) (–CH₂–) group partially isolates the nitro group from the styryl π-system, meaning the LUMO's influence may be more localized compared to a fully conjugated system like β-nitrostyrene. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational calculations would precisely determine this energy gap, offering a quantitative measure of the molecule's kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound This table illustrates the type of data obtained from FMO analysis. Actual values require specific quantum chemical calculations.

| Parameter | Expected Value/Location | Significance |

|---|---|---|

| EHOMO | High (e.g., -6 to -7 eV) | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |

| ELUMO | Low (e.g., -1 to -2 eV) | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Moderate (e.g., 4 to 5 eV) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

| HOMO Density | Phenyl ring, C=C double bond | Likely sites for electrophilic attack. |

| LUMO Density | –CH₂–NO₂ group, C=C double bond | Likely sites for nucleophilic attack. |

Electrostatic Potential Surfaces (EPS)

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule's electron density surface, providing a visual guide to its reactive sites. malayajournal.orgrsc.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the EPS map would predictably show a strong negative potential localized around the oxygen atoms of the nitro group due to their high electronegativity. researchgate.net The π-cloud above and below the phenyl ring would also exhibit a negative potential. In contrast, positive electrostatic potential would be concentrated on the hydrogen atoms, particularly the vinyl and methylene hydrogens adjacent to the electron-withdrawing groups. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the initial pathways of chemical reactions.

Global and Local Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that quantify the electrophilic and nucleophilic character of molecules. mdpi.comnih.gov

Global indices describe the molecule as a whole.

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system.

Chemical Hardness (η) : Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω) : Quantifies the stabilization in energy when the molecule acquires additional electronic charge from the environment. researchgate.net Given the presence of the nitro group, this compound is expected to be a strong electrophile with a high ω value. researchgate.netresearchgate.net

Local indices , such as Parr functions or the local electrophilicity (ωₖ), pinpoint the most reactive atoms within the molecule. nih.gov For nucleophilic attack on this compound, these indices would likely identify the β-carbon of the vinyl group and the carbon atom of the methylene group as the most electrophilic centers, due to the electron-withdrawing influence of the adjacent nitro group.

Conformational Analysis and Stereochemical Preferences

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and determining their relative stabilities. ijpsr.comlibretexts.org For this compound, key rotational barriers exist around the C(phenyl)–C(vinyl) and C(vinyl)–C(methylene) single bonds.

Computational methods can map the potential energy surface by systematically rotating these bonds to locate energy minima (stable conformers) and transition states. nih.gov The primary stereochemical feature is the E/Z isomerism at the C=C double bond. Computational analysis would reveal the energy difference between the E (trans) and Z (cis) isomers, with the E isomer typically being more stable due to reduced steric hindrance. nih.gov Furthermore, the analysis would determine the preferred dihedral angle between the phenyl ring and the vinyl group, which dictates the extent of π-conjugation. A more planar conformation would maximize conjugation but may be disfavored by steric interactions.

Reaction Mechanism Elucidation via Computational Methods (e.g., DFT, MEDT)

Computational methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are indispensable for elucidating detailed reaction mechanisms. eurjchem.comrsc.org These approaches allow for the study of reaction pathways that are difficult or impossible to observe experimentally. For this compound, reactions such as nucleophilic additions, cycloadditions, or rearrangements could be modeled. nih.govmdpi.com

Transition State Characterization and Energy Profiles

A cornerstone of mechanistic studies is the characterization of transition states (TS)—the highest energy points along a reaction coordinate. scm.com Locating a TS computationally involves finding a first-order saddle point on the potential energy surface. Its geometry reveals the arrangement of atoms as bonds are broken and formed.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. researchgate.net This profile provides critical kinetic and thermodynamic information:

Activation Energy (ΔG‡) : The energy difference between the reactants and the transition state, which determines the reaction rate.

For a potential reaction, such as the Michael addition of a nucleophile to the double bond of this compound, DFT calculations could map out the entire pathway, confirming whether the mechanism is concerted or stepwise and identifying the rate-determining step. icm.edu.pl

Table 2: Illustrative Data from a Computed Reaction Profile This table shows representative data that would be generated from a DFT study of a reaction mechanism, such as a nucleophilic addition.

| Species | Relative Energy (kcal/mol) | Key Geometric Features |

|---|---|---|

| Reactants | 0.0 | Optimized structures of this compound and nucleophile. |

| Transition State (TS) | +15.0 (Activation Energy) | Elongated C=C bond; partially formed bond between nucleophile and β-carbon. |

| Intermediate | -5.0 | Fully formed C-Nu bond; carbanion stabilized by the nitro group. |

| Product | -20.0 (Reaction Energy) | Fully formed product molecule. |

Solvent Effects and Catalysis Modeling

Theoretical and computational studies have been instrumental in elucidating the intricate roles of solvents and catalysts in reactions involving this compound, also known as β-nitrostyrene. By employing computational models, researchers can simulate reaction environments and predict how different media and catalysts influence reaction pathways, transition states, and product distributions.

One of the primary methods for modeling solvent effects is the use of continuum models, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which allows for the calculation of the solute's behavior in a solvated environment. For instance, theoretical investigations into the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) have utilized the PCM to examine the reaction in various solvents, including dimethylformamide (DMF), methanol, and water. These studies reveal that the solvent can significantly alter the thermodynamic and kinetic favorability of different reaction pathways.

Computational modeling is also extensively used to understand the mechanisms of catalysis in reactions with this compound. For example, in the context of Michael-type addition reactions, where β-nitrostyrene is a common acceptor, density functional theory (DFT) calculations can model the interaction between the substrate, the nucleophile, and an organocatalyst. These models can help identify the crucial non-covalent interactions, such as hydrogen bonding, that are responsible for the catalyst's activity and stereoselectivity. By calculating the energy profiles of catalyzed versus uncatalyzed reactions, researchers can quantify the rate enhancement provided by the catalyst and understand the structural features that lead to efficient catalysis. For example, kinetic studies of the Michael-type reactions of substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile (B52724) have shown that the reactions can proceed through both catalyzed and uncatalyzed routes, with the catalyzed pathway being significantly more dominant.

The following table summarizes the types of computational models used to study solvent and catalysis effects on reactions of this compound and its derivatives.

| Computational Model | Application | Key Findings |

| Polarizable Continuum Model (PCM) | Modeling reactions in different solvents (e.g., DMF, methanol, water) | Solvent polarity can alter the stability of intermediates and transition states, thereby influencing reaction outcomes. |

| Density Functional Theory (DFT) | Investigating organocatalyzed Michael additions to β-nitrostyrene | Elucidates the role of hydrogen bonding and other non-covalent interactions in catalytic activity and stereocontrol. |

| Kinetic Modeling | Analyzing catalyzed vs. uncatalyzed reaction pathways | Quantifies the rate enhancement by catalysts and identifies the dominant reaction mechanisms under different conditions. |

Prediction of Spectroscopic Properties (Computational, without experimental data presentation)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules like this compound, offering insights that can aid in structural elucidation and characterization. These theoretical predictions are made without the need for experimental data and can be used to interpret or anticipate experimental results.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational methods. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a robust approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. This method involves computing the magnetic shielding tensors for each nucleus in the molecule. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For this compound, such calculations would predict distinct chemical shifts for the vinylic protons and the protons on the benzene (B151609) ring, as well as for the different carbon atoms in the molecule.

Similarly, vibrational spectra, such as Infrared (IR) and Raman spectra, can be computationally predicted. By performing a vibrational frequency calculation at a chosen level of theory (e.g., DFT with a suitable functional and basis set), the harmonic vibrational frequencies and their corresponding intensities can be determined. These calculations provide a theoretical vibrational spectrum that can be used to identify the characteristic vibrational modes of the molecule. For this compound, these calculations would predict the frequencies associated with the stretching of the nitro group (NO₂), the carbon-carbon double bond (C=C) of the propenyl chain, and the various vibrations of the benzene ring.

The following table outlines the computational methods used for predicting the spectroscopic properties of this compound.

| Spectroscopic Property | Computational Method | Predicted Information |

| ¹H and ¹³C NMR Chemical Shifts | Density Functional Theory (DFT) with Gauge-Including Atomic Orbital (GIAO) | Isotropic magnetic shielding tensors, which are converted to chemical shifts for each nucleus. |

| Infrared (IR) and Raman Spectra | DFT-based Vibrational Frequency Calculations | Harmonic vibrational frequencies and intensities, corresponding to the molecule's vibrational modes. |

Substituent Effects on Reactivity (e.g., Hammett correlations)

The reactivity of this compound can be significantly influenced by the presence of substituents on the benzene ring. The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of meta- and para-substituents on the reactivity of aromatic compounds. This linear free-energy relationship correlates reaction rates or equilibrium constants for a series of reactions with just two parameters: a substituent constant (σ) and a reaction constant (ρ).

The substituent constant, σ, is a measure of the electronic effect of a substituent and is independent of the reaction. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The reaction constant, ρ, is a measure of the sensitivity of a particular reaction to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, implying a buildup of positive charge (or a decrease in negative charge) in the transition state.

In the context of reactions involving substituted β-nitrostyrenes, Hammett correlations have been successfully applied to understand substituent effects on reactivity. For example, in Michael-type addition reactions, a Hammett study investigating the influence of substituents on the phenyl ring of nitrostyrene (B7858105) can provide valuable mechanistic insights. A plot of the logarithm of the relative rate constant (kₓ/kₕ) against the substituent constant (σ) yields a straight line with a slope equal to the reaction constant (ρ).

A kinetic study of the Michael-type reactions of substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile revealed linear Hammett plots for both uncatalyzed and catalyzed pathways. nih.govdatapdf.com The positive ρ values obtained indicate that both reactions are accelerated by electron-withdrawing substituents on the benzene ring. nih.govdatapdf.com This is consistent with a mechanism where there is a buildup of negative charge at the β-carbon of the nitrostyrene in the rate-determining step. nih.govdatapdf.com The larger ρ value for the catalyzed reaction suggests that it is more sensitive to the electronic effects of the substituents compared to the uncatalyzed reaction. nih.govdatapdf.com

The following table presents representative Hammett reaction constants (ρ) for Michael-type reactions of substituted β-nitrostyrenes.

| Reaction | ρ (rho) Value | Interpretation |

| Michael addition with a dimeric hexaurea capsular catalyst | 0.4 | The reaction is moderately accelerated by electron-withdrawing substituents, indicating a buildup of negative charge in the transition state. researchgate.net |

| Uncatalyzed Michael addition with cyclic secondary amines in MeCN | 0.84 | The reaction is accelerated by electron-withdrawing groups, consistent with nucleophilic attack on the β-carbon. nih.govdatapdf.com |

| Catalyzed Michael addition with cyclic secondary amines in MeCN | 2.10 | The catalyzed reaction is highly sensitive to substituent effects, with a significant acceleration by electron-withdrawing groups. nih.govdatapdf.com |

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Transformations of (3-Nitroprop-1-en-1-yl)benzene

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is intensely focused on asymmetric catalysis to produce chiral molecules, which are of paramount importance in the pharmaceutical industry.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the transformation of nitroalkenes. Chiral amines, thioureas, and prolinol derivatives have been successfully employed to catalyze enantioselective reactions. encyclopedia.pubmdpi.commdpi.com For instance, (S)-diphenylprolinol silyl (B83357) ether can catalyze the asymmetric Michael addition of aldehydes to nitroalkenes, providing access to valuable γ-nitroaldehydes. mdpi.com Bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a thiourea) and a Lewis base (like a tertiary amine), are particularly effective. encyclopedia.pubmdpi.com These catalysts activate the nitroalkene through hydrogen bonding while simultaneously activating the nucleophile, leading to high yields and enantioselectivities. mdpi.commdpi.com Recent developments have led to universal organocatalysts capable of reducing a broad range of nitroalkenes with high selectivity, a task that previously required multiple different catalysts. organic-chemistry.orgnih.gov

Metal Catalysis: While organocatalysis is prominent, metal-based catalysts continue to play a significant role. Cobalt(II) complexes with chiral N,N'-dioxides have been developed for cascade reactions involving α,β-unsaturated nitrones, suggesting potential applicability to related nitroalkene systems. rsc.org The reduction of the conjugated double bond in nitroalkenes can be achieved with high chemoselectivity using various reducing agents, including sodium borohydride (B1222165) and NAD(P)H models like Hantzsch esters. mdma.ch

Below is a table summarizing representative catalytic systems applicable to the transformation of nitroalkenes like this compound.

| Catalyst Type | Catalyst Example | Reaction Type | Key Features |

| Organocatalyst | (S)-Diphenylprolinol silyl ether | Michael Addition | Dual activation via enamine formation and H-bonding. encyclopedia.pubmdpi.com |

| Organocatalyst | (R,R)-DPEN-Thiourea | Michael Addition | Bifunctional activation; high enantioselectivity (up to 98% ee). mdpi.comyoutube.com |

| Organocatalyst | Amine-Squaramide | Michael Addition | High catalytic activity at low loading (5 mol%). encyclopedia.pub |

| Organocatalyst | AmA 7·HNTf2 | Conjugate Reduction | Broad substrate generality, surpassing many existing catalysts. organic-chemistry.orgnih.gov |

| Metal Catalyst | Chiral N,N'-Dioxide/Co(II) Complex | Cascade/Cycloaddition | Access to complex heterocyclic structures. rsc.org |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, particularly for reactions involving potentially hazardous materials like nitro compounds. europa.eu The enhanced heat and mass transfer, precise control over reaction parameters, and smaller reactor volumes contribute to improved safety, efficiency, and scalability. nih.govnih.govbeilstein-journals.org

The synthesis of nitroalkenes, including precursors to this compound, has been successfully adapted to flow conditions. For example, the condensation of aromatic aldehydes with nitromethane (B149229) can be performed continuously using a reactor packed with a solid-supported amine catalyst, which can operate stably for over 100 hours. figshare.comacs.org This methodology avoids the issues associated with batch reactions, such as exothermic runaway and the formation of side products. europa.eu

Key advantages of applying flow chemistry to this compound include:

Enhanced Safety: Nitration reactions and the handling of nitro compounds are inherently hazardous due to their exothermic nature. europa.eu Flow reactors minimize the reaction volume at any given time and provide superior temperature control, drastically reducing the risk of thermal runaway. nih.govbeilstein-journals.org

Improved Yield and Selectivity: Precise control of residence time, temperature, and stoichiometry in a flow system can lead to higher yields and reduced formation of impurities compared to batch processes. energetic-materials.org.cn

Telescoped Synthesis: Multiple reaction steps can be integrated into a single continuous flow sequence without intermediate purification. nih.gov For this compound, this could involve its initial synthesis followed immediately by a catalytic reduction or a Michael addition in a subsequent reactor module.

Photochemical and Electrochemical Approaches to Reactions